![molecular formula C15H8ClF3N2O B2989985 2-(4-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 321433-67-4](/img/structure/B2989985.png)
2-(4-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline
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Description
2-(4-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline (CFTQ) is a compound belonging to the class of heterocyclic compounds that is gaining increasing attention from the scientific community due to its potential applications in the field of organic synthesis, medicinal chemistry, and biological research. CFTQ is a novel and attractive building block for the synthesis of various compounds, and its unique properties make it suitable for a variety of applications. CFTQ has been studied for its potential use in the synthesis of pharmaceuticals and other compounds, as well as its possible role in the regulation of physiological processes in the body.
Scientific Research Applications
- Anticancer Agents : Researchers have explored the potential of 2-(4-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline derivatives as anticancer agents. These compounds may inhibit specific pathways involved in tumor growth and metastasis .
- Kinase Inhibitors : The trifluoromethyl group in this quinoxaline scaffold can enhance binding affinity to kinases, making it an interesting target for developing kinase inhibitors .
- Organic Semiconductors : Quinoxaline derivatives, including 2-(4-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline, have been investigated for their semiconducting properties. These materials could find applications in organic field-effect transistors (OFETs) and organic photovoltaics (solar cells) .
- Herbicides : The trifluoromethyl group contributes to the herbicidal activity of certain quinoxaline-based compounds. Researchers have explored their effectiveness in weed control .
- Enzyme Inhibitors : Some derivatives of 2-(4-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline exhibit inhibitory effects on specific enzymes. These compounds could serve as valuable tools for studying enzyme function and developing therapeutic agents .
- Fluorescent Probes : Researchers have used quinoxaline derivatives as fluorescent probes for detecting specific analytes. The trifluoromethyl moiety enhances their fluorescence properties, making them useful in bioimaging and sensing applications .
- Suzuki-Miyaura Cross-Coupling : The boronic acid functionality in 2-(4-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline allows it to participate in Suzuki-Miyaura reactions. These reactions enable the synthesis of diverse organic compounds, including pharmaceutical intermediates .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Agrochemicals and Crop Protection
Chemical Biology and Enzyme Inhibition
Analytical Chemistry and Detection Methods
Organic Synthesis and Cross-Coupling Reactions
properties
IUPAC Name |
2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYOGEDNECQGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline |
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